Product packaging for N-(4-Cyanophenyl)acetamide(Cat. No.:CAS No. 35704-19-9)

N-(4-Cyanophenyl)acetamide

Cat. No.: B184266
CAS No.: 35704-19-9
M. Wt: 160.17 g/mol
InChI Key: UFKRTEWFEYWIHD-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)acetamide, also known as 4'-Cyanoacetanilide or 4-Acetamidobenzonitrile, is a solid organic compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . This compound is characterized as a white to light yellow crystalline powder and has a melting point in the range of 202.0 °C to 206.0 °C . As a versatile chemical building block, the structure of this compound features both an acetamide group and a cyano (nitrile) group on a phenyl ring. This combination makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the construction of more complex molecules. It is soluble in common organic solvents such as ethanol and acetone . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Handling and Storage: This compound is air-sensitive and should be stored under inert gas, sealed in a dry environment at room temperature (with recommendations for a cool, dark place below 15°C) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B184266 N-(4-Cyanophenyl)acetamide CAS No. 35704-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-cyanophenyl)acetamide
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InChI

InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKRTEWFEYWIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20189225
Record name 4-Cyanoacetanilide
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Molecular Weight

160.17 g/mol
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CAS No.

35704-19-9
Record name N-(4-Cyanophenyl)acetamide
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Record name N-(4-cyanophenyl)acetamide
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Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Reaction Conditions for N-(4-Cyanophenyl)acetamide

The synthesis of this compound can be achieved through several established pathways, primarily involving the formation of an amide bond.

Reaction of 4-cyanobenzoyl chloride with 4-cyanophenylamine

The reaction between 4-cyanobenzoyl chloride and 4-cyanophenylamine (4-aminobenzonitrile) does not typically yield this compound. Instead, this combination of reactants leads to the formation of N,4-dicyano-N-(4-cyanophenyl)benzamide, a more complex structure where both the acyl chloride and the amine contain a cyanophenyl moiety. The synthesis of the target compound, this compound, involves the introduction of an acetyl group, not a 4-cyanobenzoyl group, onto the 4-aminobenzonitrile (B131773) core.

Amide Formation via Acyl Chloride Intermediates

A common and efficient method for preparing this compound is through the N-acylation of 4-aminobenzonitrile using an acyl chloride, specifically acetyl chloride. This reaction is a form of nucleophilic acyl substitution where the amino group of 4-aminobenzonitrile attacks the electrophilic carbonyl carbon of acetyl chloride.

The reaction is typically conducted in a dry aprotic solvent, such as dichloromethane (B109758) (DCM), at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction. A base, commonly triethylamine (B128534) (TEA), is added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. chemrxiv.org The general procedure involves dissolving 4-aminobenzonitrile in the solvent, adding the base, and then introducing the acyl chloride. chemrxiv.org After a period of stirring, the reaction is quenched, and the product is isolated. chemrxiv.org

Table 1: General Conditions for Synthesis via Acetyl Chloride

Parameter Condition Reference
Reactant 1 4-Aminobenzonitrile chemrxiv.org
Reactant 2 Acetyl Chloride chemrxiv.org
Solvent Dry Dichloromethane (DCM) chemrxiv.org
Base Triethylamine chemrxiv.org
Temperature 0 °C to Room Temperature chemrxiv.org
Reaction Type Nucleophilic Acyl Substitution chemrxiv.org

Preparation from 4-cyanobenzylchloride under Solvothermal Conditions

A synthetic route to this compound starting from 4-cyanobenzyl chloride under solvothermal conditions is not well-documented in reviewed scientific literature. Solvothermal synthesis typically involves heating reactants in a solvent above its boiling point in a sealed vessel, but this specific application for producing this compound appears to be uncommon or not established.

A related but distinct reaction involves the synthesis of an isomer, N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide, which can be prepared by reacting 4-cyanobenzyl chloride with acetamide (B32628) under reflux conditions, though this is not a solvothermal method and yields a different final product.

Preparation from 4-(hydroxyamino)benzonitrile and Acetyl Chloride

This compound can be synthesized from 4-(hydroxyamino)benzonitrile. This method, however, produces N-(4-cyanophenyl)-N-hydroxyacetamide, a hydroxylated derivative of the target compound, not this compound itself.

In a documented procedure, a suspension of 4-(hydroxyamino)benzonitrile and sodium bicarbonate in diethyl ether at 0 °C is treated with a solution of acetyl chloride. rsc.org The acetyl chloride is added slowly, and after the reaction is complete, the product is isolated and purified by recrystallization. rsc.org This specific synthesis yielded the N-hydroxy derivative with a 78% yield. rsc.org

Table 2: Synthesis of N-(4-Cyanophenyl)-N-hydroxyacetamide

Parameter Condition Reference
Reactant 1 4-(hydroxyamino)benzonitrile rsc.org
Reactant 2 Acetyl Chloride rsc.org
Base Sodium Bicarbonate (NaHCO₃) rsc.org
Solvent Diethyl Ether (Et₂O) rsc.org
Temperature 0 °C rsc.org
Yield 78% rsc.org

Derivatization Strategies and Functional Group Interconversions

The functional groups of this compound allow for various chemical transformations.

Nucleophilic Substitution Reactions of Cyanophenyl Groups

The term "nucleophilic substitution" on the cyanophenyl group of this compound primarily refers to reactions involving the cyano (nitrile) moiety. The nitrile group is susceptible to nucleophilic attack, leading to a variety of functional group interconversions rather than a direct displacement of the entire cyanophenyl group.

A significant example of this reactivity is the conversion of the nitrile to a tetrazole ring. This transformation is a [3+2] cycloaddition reaction, where the nitrile reacts with an azide (B81097) source, such as sodium azide (NaN₃). tubitak.gov.tr The reaction converts this compound into N-(4-(1H-tetrazol-5-yl)phenyl)acetamide. tubitak.gov.tr This process is often catalyzed and can be followed by acid treatment. tubitak.gov.tr In one documented pathway, this compound was converted to the corresponding tetrazole, which was isolated for structural characterization. tubitak.gov.tr This conversion is valuable as tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. thieme-connect.com Research has shown this conversion can proceed with a 74% yield using a lead chloride catalyst in DMF at 120 °C. academie-sciences.fr

Table 3: Conversion of Nitrile to Tetrazole

Parameter Finding Reference
Starting Material This compound tubitak.gov.tracademie-sciences.fr
Reagent Sodium Azide (NaN₃) tubitak.gov.tracademie-sciences.fr
Catalyst Lead(II) Chloride (PbCl₂) academie-sciences.fr
Solvent Dimethylformamide (DMF) academie-sciences.fr
Temperature 120 °C academie-sciences.fr
Product N-(4-(1H-tetrazol-5-yl)phenyl)acetamide tubitak.gov.tr
Yield 74% academie-sciences.fr
Reaction Type [3+2] Cycloaddition tubitak.gov.tr

Oxidation Reactions, Including Cyano Group Oxidation to Carboxylic Acids

The cyano group of this compound can be hydrolyzed to a carboxylic acid group under both acidic and basic conditions. This transformation is a fundamental reaction in organic synthesis, converting a nitrile into a carboxylic acid. For instance, heating this compound with an aqueous acid or base will yield 4-acetamidobenzoic acid. libretexts.org This hydrolysis proceeds through an intermediate imine in acidic conditions or a carbamoyl (B1232498) derivative in basic conditions.

Additionally, other parts of the molecule can be susceptible to oxidation. For example, if the molecule were to contain a naphthalene (B1677914) ring, it could be oxidized to phthalic acid derivatives using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) in water.

Reduction Reactions, Including Cyano Group Reduction to Amines

The cyano group in this compound is readily reducible to a primary amine. smolecule.com This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. smolecule.com For example, the reduction of this compound with hydrogen gas over a palladium catalyst (H2/Pd-C) would yield N-(4-aminomethylphenyl)acetamide. In a study involving N-(4-cyanophenyl)-2,2,2-trifluoroacetamide, the amide was chemoselectively reduced to the corresponding amine without affecting the cyano group. scholaris.ca

Acetylation Reactions with Acetic Anhydride (B1165640)

Acetylation of the parent aniline (B41778), 4-cyanoaniline, is a common method to synthesize this compound. This reaction is typically carried out using acetic anhydride, often in the presence of a base like pyridine (B92270) or by heating. srce.hr For instance, N-ferrocenylmethyl-N-(cyanophenyl)anilines can be acetylated by dissolving them in acetic anhydride and heating the reaction mixture. srce.hr

Derivatization with Sulfonyl Groups

The core structure of this compound can be modified by the introduction of sulfonyl groups, leading to the formation of sulfonamide derivatives. These compounds are of interest in medicinal chemistry. For example, N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide is a known derivative. nih.gov The synthesis of such compounds can involve the reaction of a sulfonyl chloride with an amine. For instance, 4-N-acetaminophenylsulfonyl chloride can be reacted with an aminobenzoic acid in the presence of pyridine. nih.gov

Formation of N-Ferrocenylmethyl-N-(cyanophenyl)acetamides

A specific class of derivatives, N-ferrocenylmethyl-N-(cyanophenyl)acetamides, has been synthesized and studied for their antioxidant properties. srce.hrsrce.hr The synthesis involves a two-step process. First, a quaternary salt, (ferrocenylmethyl)trimethylammonium iodide, is coupled with a substituted aniline. The resulting product is then acetylated using acetic anhydride to yield the final N-ferrocenylmethyl-N-(cyanophenyl)acetamide. srce.hr

Compound Starting Material Reagent Product
N-ferrocenylmethyl-N-(cyanophenyl)acetamideN-ferrocenylmethyl-N-(cyanophenyl)anilineAcetic AnhydrideN-ferrocenylmethyl-N-(cyanophenyl)acetamide

This table illustrates the final acetylation step in the synthesis of N-ferrocenylmethyl-N-(cyanophenyl)acetamides.

Transformations to More Complex Organic Molecules

This compound serves as a precursor for the synthesis of a variety of more complex organic molecules. Its functional groups allow for its participation in various cyclization and coupling reactions.

For instance, the cyano group can undergo a [3+2] cycloaddition with sodium azide, catalyzed by a lead(II) salt, to form a tetrazole ring. academie-sciences.fr In one study, this compound was converted to the corresponding 1H-tetrazole with a 74% yield. academie-sciences.fr

The acetamide portion can also be involved in forming heterocyclic structures. N-heterocyclic carbene (NHC) ligands with amido functional groups have been synthesized, and their palladium complexes have shown catalytic activity. researchgate.net Furthermore, N-(4-acetylphenyl)-2-cyanoacetamide, a related compound, has been used to synthesize thiazolidinones, pyridines, and chromene derivatives. researchcommons.org

Reaction Mechanisms and Pathways

The reactions involving this compound proceed through well-established organic chemistry mechanisms. The hydrolysis of the cyano group to a carboxylic acid involves nucleophilic attack by water (under acidic or basic catalysis) on the electrophilic carbon of the nitrile. libretexts.org

The reduction of the cyano group to an amine with metal hydrides like LiAlH4 involves the nucleophilic addition of a hydride ion to the carbon of the nitrile, followed by further reduction. Catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond on the surface of a metal catalyst.

The acetylation of anilines with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen of the aniline attacks the carbonyl carbon of the anhydride.

The formation of tetrazoles from nitriles and azides is a [3+2] cycloaddition reaction, a type of pericyclic reaction. The mechanism of the lead-catalyzed version likely involves coordination of the lead salt to the nitrile, activating it towards nucleophilic attack by the azide ion. academie-sciences.fr

Detailed Mechanistic Analysis of Nucleophilic Substitution

The aromatic ring of this compound is influenced by two key functional groups: the electron-withdrawing cyano group (-CN) and the acetamido group (-NHCOCH₃). These substituents dictate the ring's reactivity towards nucleophiles. The cyano group, being a powerful electron-withdrawing group, deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgscribd.com This activation is most pronounced at the ortho and para positions relative to the cyano group. wikipedia.orgchemistrysteps.com

The SNAr mechanism involves a two-step process:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing a suitable leaving group (like a halide), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of the para-cyano group is crucial for stabilizing the negative charge of this intermediate through resonance. wikipedia.orgmasterorganicchemistry.com

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group. masterorganicchemistry.com

In the context of this compound, the acetamido group is an activating group for electrophilic substitution and directs incoming groups to the ortho and para positions. However, in nucleophilic aromatic substitution scenarios, its effect is secondary to the powerful activation provided by the cyano group. If a leaving group were present on the ring, nucleophilic attack would be significantly favored. For instance, in related cyanophenyl compounds, the electron-deficient ring readily undergoes substitution. vulcanchem.com The entire process is generally an addition-elimination mechanism, as direct SN1 or SN2 reactions are unfavorable on sp²-hybridized carbons of the benzene (B151609) ring. wikipedia.orgyoutube.com

Reduction Mechanisms Utilizing Metal Catalysts

The cyano group of this compound can be reduced to a primary amine (4-aminomethylphenyl)acetamide. This transformation is typically achieved through catalytic hydrogenation. ontosight.ai Common metal catalysts for this reaction include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon (e.g., Pd/C) or as Raney Nickel. chemistrytalk.org

The mechanism for catalytic hydrogenation of a nitrile involves several key steps on the surface of the metal catalyst: chemistrytalk.org

Adsorption: Both the nitrile and hydrogen gas (H₂) are adsorbed onto the catalyst surface. The catalyst weakens the H-H bond in the hydrogen molecules, forming metal-hydride bonds.

Hydrogenation of the Nitrile: The reaction proceeds through a stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. This is believed to occur via the formation of an intermediate imine, which is then further reduced to the primary amine.

Desorption: Once the reduction is complete, the resulting primary amine desorbs from the catalyst surface, freeing the active sites for further reactions.

The general pathway is: R-C≡N → [R-CH=NH] (Intermediate Imin) → R-CH₂-NH₂

Forcing conditions, such as high pressure and temperature, are often required for the hydrogenation of aromatic rings themselves, but the cyano group can be reduced under milder conditions. libretexts.org

Formation of Regioisomers in Related Synthetic Pathways

Regioselectivity, or the control of where functional groups are placed on a molecule, is a critical aspect of synthesizing substituted phenyl compounds like this compound. numberanalytics.com The formation of unwanted regioisomers (e.g., N-(2-cyanophenyl)acetamide or N-(3-cyanophenyl)acetamide) can occur during the synthesis of its precursor, 4-aminobenzonitrile.

The synthesis of 4-aminobenzonitrile often starts from a substituted benzene and involves reactions that introduce the amino and cyano groups. For example, if starting from aniline, a cyano group must be introduced. Direct cyanation is difficult. A common route is the nitration of benzonitrile (B105546). Nitration of benzonitrile would yield a mixture of isomers, with the meta-product being favored due to the meta-directing effect of the cyano group, followed by reduction of the nitro group.

To achieve the desired para-isomer, a synthetic strategy must employ starting materials and reactions with high regioselectivity. For example, starting with p-nitroaniline and converting the amino group to a cyano group via a Sandmeyer reaction, followed by reduction of the nitro group, would be a plausible, though multi-step, route.

During the synthesis of more complex molecules using this compound as a building block, the formation of regioisomers can also be a challenge. For example, in the synthesis of certain benzimidazole (B57391) derivatives, inseparable mixtures of regioisomers were reported. mdpi.com Control over reaction conditions, such as temperature and solvent, is crucial to minimize the formation of these undesired products. numberanalytics.com

Plausible Mechanisms for Amide Formation

This compound is typically synthesized by the acylation of 4-aminobenzonitrile. ontosight.ai This reaction is a classic example of nucleophilic acyl substitution. vulcanchem.com The most common acetylating agents are acetic anhydride or acetyl chloride. vulcanchem.com

Mechanism with Acetic Anhydride: The reaction can often proceed without a catalyst, especially with heating, but is sometimes facilitated by a mild acid or base. researchgate.net

The nitrogen atom of the amino group in 4-aminobenzonitrile acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.

This forms a tetrahedral intermediate.

The intermediate then collapses, eliminating an acetate (B1210297) ion (a good leaving group) and forming a protonated amide.

A base (which can be another molecule of 4-aminobenzonitrile or a solvent molecule) deprotonates the nitrogen, yielding the final product, this compound, and acetic acid as a byproduct. researchgate.netlibretexts.org

Mechanism with Acetyl Chloride: This reaction is typically faster and is often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the HCl byproduct. vulcanchem.com

The nucleophilic amino group of 4-aminobenzonitrile attacks the electrophilic carbonyl carbon of acetyl chloride.

A tetrahedral intermediate is formed.

This intermediate collapses, expelling a chloride ion and forming a protonated amide.

The added base removes the proton from the nitrogen to give the final amide product and the hydrochloride salt of the base.

The general mechanism involves the addition of the amine to the carbonyl group, followed by the elimination of a leaving group. libretexts.org

Catalytic Systems and Reaction Optimization

Optimizing the synthesis of this compound and its derivatives is crucial for industrial applications, focusing on maximizing yield, purity, and efficiency while minimizing cost and environmental impact. acs.org

Research has explored various catalytic systems and reaction conditions. For example, in the synthesis of related tetrazoles from this compound, Pb(NO₃)₂ was used as a catalyst, and reaction conditions were optimized. academie-sciences.fr The study found that this compound gave a 74% yield under specific conditions (10 mol% Pb(NO₃)₂, DMF solvent, 120°C, 12 hours). academie-sciences.fr

Table 1: Optimization of Tetrazole Synthesis from Nitriles academie-sciences.fr

EntryCatalyst [mol %]SolventTemp (°C)Time (h)Yield (%)
1NilDMF12012NR
2Pb(NO₃)₂ vulcanchem.comDMF1201269
10Pb(NO₃)₂ vulcanchem.comDMF1201274 (from this compound)
11Pb(NO₃)₂ vulcanchem.comDMF1201278 (from N-(3-nitro-4-cyanophenyl)acetamide)
12Pb(NO₃)₂ vulcanchem.comDMF1201283 (from N-(4-cyanophenyl)benzamide)

In another study focusing on formyloxylation, reaction conditions for α-halo-N-arylacetamides were optimized by varying the amount of catalyst (PBr₃). researchgate.net The yield of the desired product increased with the amount of PBr₃ up to 3.0 equivalents, after which the yield began to decrease. researchgate.net

Table 2: Optimization of Formyloxylation Reaction researchgate.net

EntryPBr₃ (equiv.)Time (h)Yield (%)
20.204.010
30.504.053
41.04.084
52.04.088
63.04.096
710.04.0Reduced

For the core synthesis of this compound itself, optimization involves selecting the appropriate solvent (e.g., dichloromethane, acetonitrile), base (e.g., triethylamine, pyridine), and temperature to ensure high yield and purity. vulcanchem.com The use of advanced catalytic systems, such as palladium complexes in reductive carbonylation processes to create related acetamides, demonstrates the ongoing effort to find more efficient and selective synthetic routes. mdpi.com

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of N-(4-Cyanophenyl)acetamide. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a definitive assignment of each atom within the molecule can be achieved.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like dimethyl sulfoxide-d6 (DMSO-d6), reveals several key signals. rsc.orgrsc.orgamazonaws.com A sharp singlet corresponding to the three protons of the acetyl methyl group (CH₃) typically appears in the upfield region, around δ 2.07–2.08 ppm. rsc.orgrsc.org The aromatic protons on the cyanophenyl ring present as a four-proton singlet at approximately δ 7.72–7.74 ppm, indicating chemical equivalence in this solvent. rsc.orgrsc.org A broad singlet, characteristic of the amide proton (N-H), is observed further downfield, around δ 10.38–10.42 ppm. rsc.orgrsc.org The integration of these signals confirms the presence of three, four, and one proton for the methyl, aromatic, and amide groups, respectively. rsc.org

Table 1: ¹H NMR Chemical Shift Assignments for this compound in DMSO-d6

Proton Assignment Chemical Shift (δ ppm) Multiplicity Integration
Acetyl (CH₃) 2.07 - 2.08 Singlet 3H
Aromatic (Ar-H) 7.72 - 7.74 Singlet 4H
Amide (N-H) 10.38 - 10.42 Singlet 1H

Data sourced from multiple studies. rsc.orgrsc.orgamazonaws.com

The ¹³C NMR spectrum provides complementary information, identifying the carbon skeleton of the molecule. In DMSO-d6, the carbonyl carbon (C=O) of the acetamide (B32628) group resonates at approximately δ 169.1–169.8 ppm. rsc.orgrsc.org The carbon atom of the methyl group (CH₃) appears at around δ 24.2–24.4 ppm. rsc.orgamazonaws.com The aromatic carbons exhibit distinct signals, with the carbon attached to the nitrogen (C1) appearing at δ 143.4–143.6 ppm. rsc.orgrsc.org The carbons ortho and meta to the cyano group (C2, C6 and C3, C5) show signals in the range of δ 119.1–133.5 ppm. rsc.orgamazonaws.com The carbon of the cyano group (C≡N) is found at approximately δ 118.9–119.3 ppm, and the carbon to which the cyano group is attached (C4) is observed around δ 104.6–105.1 ppm. rsc.orgrsc.orgamazonaws.com

Table 2: ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d6

Carbon Assignment Chemical Shift (δ ppm)
Acetyl (CH₃) 24.2 - 24.4
Cyano (C≡N) 118.9 - 119.3
Aromatic C4 (para to NH) 104.6 - 105.1
Aromatic C2, C3, C5, C6 119.1 - 133.5
Aromatic C1 (attached to N) 143.4 - 143.6
Carbonyl (C=O) 169.1 - 169.8

Data compiled from various sources. rsc.orgrsc.orgamazonaws.com

Computational studies utilizing methods like Density Functional Theory (DFT) have been employed to calculate the theoretical NMR chemical shifts of this compound and related structures. These theoretical values are then compared with the experimental data obtained from NMR spectroscopy. mdpi.com The correlation between the calculated and observed chemical shifts for both ¹H and ¹³C nuclei is generally strong, providing further validation of the structural assignments. mdpi.com Discrepancies between theoretical (gas phase) and experimental (in solution) values can often be attributed to solvent effects and intermolecular interactions present in the condensed phase. nih.gov

Carbon-13 (13C) NMR Spectral Analysis and Chemical Shift Assignments

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound displays several distinct absorption bands that confirm its structure. A characteristic sharp and strong absorption band for the nitrile group (C≡N) stretching vibration is observed in the region of 2228 cm⁻¹. rsc.org The carbonyl (C=O) stretching vibration of the secondary amide group typically appears as a strong band around 1657–1680 cm⁻¹. rsc.orgvulcanchem.com The N-H stretching vibration of the amide is found in the region of 3300–3500 cm⁻¹, which is characteristic for secondary amides. pressbooks.pub Additionally, C-H stretching vibrations from the aromatic ring and the methyl group are observed in the 2800-3100 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
N-H (Amide) Stretching 3300 - 3500
C-H (Aromatic/Aliphatic) Stretching 2800 - 3100
C≡N (Nitrile) Stretching ~2228
C=O (Amide) Stretching 1657 - 1680

Data based on general IR correlation charts and specific compound data. rsc.orgvulcanchem.compressbooks.publibretexts.org

The position and shape of the N-H and C=O stretching bands in the IR spectrum can provide insights into hydrogen bonding interactions. In the solid state or in concentrated solutions, amides form intermolecular hydrogen bonds of the type N-H···O=C. ias.ac.in This intermolecular association leads to a shift of the N-H stretching vibration to a lower frequency (broadened band) and can also affect the C=O stretching frequency compared to a non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent). msu.edu The presence of a broad N-H band in the spectrum is a strong indicator of these hydrogen bonding interactions, which play a crucial role in the solid-state packing and physical properties of the compound. ias.ac.in

Characteristic Absorption Bands and Functional Group Vibrations (e.g., C≡N, C=O, N-H)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₉H₈N₂O, the molecular weight is 160.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 160. This peak confirms the molecular weight of the compound. The fragmentation of this compound is dictated by the presence of the amide linkage and the cyanophenyl ring.

The primary fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation for amides. This can result in the loss of a methyl radical (•CH₃) to form an ion at m/z 145, or the formation of the acetyl cation (CH₃CO⁺) at m/z 43.

Amide Bond Cleavage: Scission of the C-N amide bond leads to the formation of the 4-aminobenzonitrile (B131773) radical cation at m/z 118.

Formation of a Ketene (B1206846) Intermediate: A characteristic fragmentation for N-aryl acetamides involves a rearrangement to lose a ketene molecule (CH₂=C=O), which would also result in the fragment ion at m/z 118.

Loss of CO: Subsequent fragmentation of the [M-CH₃]⁺ ion can involve the loss of carbon monoxide (CO), leading to a fragment at m/z 117.

Cyano Group Fragmentation: The stable cyanophenyl moiety can also lead to characteristic aromatic fragments. For instance, the fragment at m/z 118 can lose a hydrogen cyanide molecule (HCN) to produce an ion at m/z 91.

A study on the related compound N-(4-cyanophenyl)-N-methylacetamide reported a molecular ion peak at m/z 174, consistent with its structure. rsc.org Another analysis of this compound found a low-resolution mass spectrometry result showing the [M+H]⁺ ion at m/z 161.0610. wiley.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonFormula of FragmentFragmentation Pathway
160Molecular Ion[C₉H₈N₂O]⁺-
145[M - CH₃]⁺[C₈H₅N₂O]⁺Loss of a methyl radical
118[H₂N-C₆H₄-CN]⁺[C₇H₆N₂]⁺Cleavage of the amide C-N bond
117[M - CH₃ - CO]⁺[C₇H₅N₂]⁺Loss of CO from the m/z 145 fragment
91[C₆H₅N]⁺[C₆H₅N]⁺Loss of HCN from the m/z 118 fragment
43[CH₃CO]⁺[C₂H₃O]⁺Alpha-cleavage forming the acylium ion

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions originating from its aromatic system and associated functional groups. The chromophore consists of the phenyl ring substituted with an electron-withdrawing cyano (-CN) group and an electron-donating acetamido (-NHCOCH₃) group.

The electronic spectrum is expected to show intense absorptions corresponding to π → π* transitions associated with the benzene (B151609) ring and weaker absorptions from n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms of the acetamido group.

Table 2: Expected Electronic Transitions for this compound

Type of TransitionChromophoreExpected Wavelength Region (nm)
π → πPhenyl ring and C≡N group~200-280
n → πCarbonyl group (C=O)>280
n → π*Amide group (-NHCO-)>200

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For N-(4-cyanophenyl)acetamide, these computational methods have been employed to elucidate its molecular structure, electronic characteristics, and reactivity.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been instrumental in predicting the molecular and electronic properties of this compound. nih.gov DFT calculations can determine optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.netacs.org

Theoretical calculations and experimental data have shown that the cyano and acetyl groups of this compound act as Lewis bases, capable of coordinating with other ions. nih.gov This interaction can lead to reduced defect density and improved crystallinity in materials where it is incorporated. nih.gov

Optimization of Geometries and Basis Set Selection

In computational chemistry, geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.com The choice of basis set is crucial for obtaining accurate results. A basis set is a set of functions used to create the molecular orbitals, which are then used to model the electronic wavefunction.

Commonly used basis sets for molecules like this compound include Pople-style basis sets (e.g., 6-31G, 6-311G) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). mdpi.com For instance, studies on similar acetamide (B32628) derivatives have utilized the B3LYP functional with basis sets like 6-311G(d,p) for geometry optimization and vibrational frequency calculations. eurjchem.comresearchgate.net The selection of a larger basis set generally improves the accuracy of the calculations but also increases the computational cost. mdpi.com

Calculation of HOMO-LUMO Energies and Charge Transfer Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. schrodinger.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO-LUMO gap indicates that charge transfer occurs within the molecule. nih.gov This intramolecular charge transfer is a key aspect of its electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com

Table 1: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized picture of chemical bonding in molecules. It examines the "natural" orbitals, which are localized, few-center orbitals that describe the electron density. NBO analysis can reveal details about charge transfer, hyperconjugative interactions, and the nature of chemical bonds. nih.govjoaquinbarroso.com

In molecules similar to this compound, NBO analysis has been used to understand molecular stability by quantifying the stabilization energies associated with hyperconjugative interactions. researchgate.net For example, in related acetamide derivatives, NBO analysis has elucidated the interactions between donor and acceptor orbitals, providing insights into the electronic delocalization within the molecule. mangaloreuniversity.ac.inmangaloreuniversity.ac.in

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate regions of positive and negative potential. uni-muenchen.de

Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. uni-muenchen.de For this compound, the acetyl and cyano groups have been identified as having low electrostatic potential energy, making them capable of coordinating with positive ions. nih.gov The MEP map would visually confirm the electrophilic and nucleophilic regions of the molecule, providing a guide to its reactivity. mangaloreuniversity.ac.in

Fukui Function Analysis

The Fukui function is a reactivity descriptor derived from DFT that helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. scm.com It measures the change in electron density at a particular point in the molecule when an electron is added or removed. scm.com

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron addition)

f-(r) for electrophilic attack (electron removal)

f0(r) for radical attack

For this compound, Fukui function analysis has been used to identify the nucleophilic and electrophilic sites. researchgate.net The analysis shows that the cyano and acetyl groups are potential sites for chemical interactions. researchgate.net This information is valuable for understanding and predicting the outcomes of chemical reactions involving this compound.

Table 2: Compound Names Mentioned

Compound Name
This compound
N-(4-cyanophenyl) chloroacetamide
N-(4-bromophenyl)-2-chloroacetamide
N-(4-chlorophenyl) chloroacetamide
N-(4-fluorophenyl) chloroacetamide
N-(3-bromophenyl) chloroacetamide
N-benzoyl-N'-tribromophenylthiourea
4-nitrobenzoyl-N'-tribromophenylthiourea
N-(5-iodo-4-phenylthiazol-2-yl)-acetamide

Prediction of Ligand-Receptor Interactions and Binding Affinities

Quantitative Structure-Activity Relationship (QSAR) and ADME Prediction

QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov Concurrently, ADME prediction models computationally estimate the absorption, distribution, metabolism, and excretion properties of a substance. nih.gov

The drug-like properties of this compound have been evaluated using in silico ADME prediction tools. nih.gov These predictions are derived from its physicochemical properties, including molecular weight, lipophilicity (logP), and the count of hydrogen bond donors and acceptors. nih.gov The ADME profile provides an early assessment of a compound's potential for oral bioavailability, often guided by frameworks like Lipinski's rule of five. nih.gov

Table 1: Predicted ADME Properties of this compound

Parameter Predicted Value Description
Molecular Weight 160.17 g/mol The mass of one mole of the compound.
LogP ~1.4 A measure of the compound's lipophilicity, affecting its ability to cross cell membranes.
Hydrogen Bond Donors 1 Number of hydrogen atoms bonded to electronegative atoms, which can donate a hydrogen bond.
Hydrogen Bond Acceptors 2 Number of electronegative atoms with lone pairs that can accept a hydrogen bond.

| Topological Polar Surface Area (TPSA) | 52.32 Ų | The surface area of polar atoms in a molecule, which influences its transport properties. researchgate.net |

Computational tools play a crucial role in predicting the potential toxicity of chemical compounds, which helps to minimize the reliance on animal testing during the initial phases of drug development. nih.gov The ProTox-II webserver, for instance, predicts a range of toxicity endpoints, such as organ toxicity and toxicological pathways, by analyzing molecular similarity, pharmacophores, and fragment propensities. nih.govnih.govscispace.com In silico toxicity assessments for this compound derivatives have been conducted to evaluate potential risks like hepatotoxicity, carcinogenicity, and mutagenicity. srce.hr These predictions are based on the compound's structural features and comparisons with databases of known toxic substances. nih.gov

Table 2: In Silico Toxicity Prediction for a Derivative, N-ferrocenylmethyl-N-(cyanophenyl)acetamide (FMA6) srce.hr

Toxicity Endpoint Predicted Result
Hepatotoxicity Inactive
Carcinogenicity Inactive
Immunotoxicity Inactive

| Mutagenicity | Inactive |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

Theoretical Calculation of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry provides a powerful lens for understanding the spectroscopic properties of this compound. Through theoretical calculations, it is possible to predict and analyze its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, offering deep insights into its molecular structure and vibrational modes. While specific comprehensive theoretical studies on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally analogous compounds, such as acetanilide (B955) and its derivatives, establish a clear framework for such investigations. researchgate.netnih.govresearching.cnresearchgate.networldscientific.com

The primary tool for these theoretical investigations is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed in conjunction with a basis set like 6-311G(d,p) or 6-311++G(d,p) to optimize the molecular geometry and calculate spectroscopic parameters. researchgate.netnih.govresearchgate.net These calculations are typically performed in the gas phase, and the resulting theoretical data is then compared with experimental spectra.

To improve the correlation between theoretical and experimental vibrational frequencies, a scaling factor is often applied to the calculated wavenumbers. researchgate.net This correction accounts for the approximations inherent in the theoretical model and the influence of the molecule's environment in the experimental setting (e.g., solid phase or in a solvent).

For a detailed vibrational analysis, Potential Energy Distribution (PED) calculations are carried out. researching.cnresearchgate.net PED analysis helps in assigning the calculated vibrational frequencies to specific modes of motion within the molecule, such as stretching, bending, and torsion of different chemical bonds.

Infrared (IR) Spectroscopy

Theoretical calculations of the IR spectrum of this compound would involve determining the harmonic vibrational frequencies and their corresponding intensities. The presence of the cyano (C≡N) group, the amide functionality (-NH-CO-), and the phenyl ring would lead to characteristic vibrational modes.

Based on studies of similar molecules, the following table illustrates a comparison between typical experimental IR absorption bands for this compound and the types of data that would be generated from theoretical calculations for a related compound like acetanilide. nih.govresearchgate.net

Table 1: Comparison of Experimental and Theoretically Relevant IR Data

Vibrational Mode Experimental Wavenumber (cm⁻¹) for this compound Calculated Wavenumber (cm⁻¹) for Acetanilide (B3LYP/6-311G(d,p))
N-H Stretch 3304 ~3400-3500
C≡N Stretch 2220-2230 N/A
C=O Stretch (Amide I) 1669 ~1700
N-H Bend (Amide II) 1512-1532 ~1550

Note: The calculated values for acetanilide are approximate and serve to illustrate the expected correlation with experimental data. The experimental values for this compound are sourced from available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra involve predicting the chemical shifts (δ) for ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within the DFT framework for this purpose. The calculations provide theoretical chemical shifts that can be correlated with experimental data, aiding in the assignment of signals in the NMR spectra.

For this compound, theoretical calculations would predict distinct chemical shifts for the protons of the phenyl ring, the N-H proton, and the methyl protons of the acetamide group. Similarly, the chemical shifts for the carbon atoms in the phenyl ring, the cyano group, the carbonyl group, and the methyl group would be calculated.

The following tables provide a representative comparison of experimental NMR data for this compound with the kind of theoretical data that would be obtained from DFT calculations on a related structure.

Table 2: ¹H NMR Data Comparison

Proton Experimental Chemical Shift (δ ppm) for this compound Illustrative Calculated Chemical Shift (δ ppm)
Aromatic Protons 7.55-7.67 7.4-7.8
N-H Proton ~8.0-10.0 (solvent dependent) ~8.0-10.0

Note: Experimental values are approximate and can vary with the solvent used. The illustrative calculated shifts are based on general trends for similar molecules.

Table 3: ¹³C NMR Data Comparison

Carbon Experimental Chemical Shift (δ ppm) for this compound Illustrative Calculated Chemical Shift (δ ppm)
C=O Carbon 169.6 ~170
Aromatic Carbons 119.2, 119.6, 133.4, 142.6 ~118-145
C≡N Carbon 106.7 ~105-110

Note: Experimental values are approximate and can vary with the solvent used. The illustrative calculated shifts are based on general trends for similar molecules.

Crystallographic Analysis and Solid State Structural Studies

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical method that provides precise three-dimensional information about the arrangement of atoms within a crystal. unimi.it For N-(4-Cyanophenyl)acetamide, this technique has been instrumental in elucidating its molecular conformation and the specifics of its crystal lattice.

Determination of Molecular Conformation and Dihedral Angles

SC-XRD analysis reveals the precise spatial arrangement of the atoms in this compound. A key feature of its molecular structure is the dihedral angle between the phenyl ring and the acetamide (B32628) group. In analogous acetamide derivatives, this angle can be influenced by substituents on the aromatic ring. For example, in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, the dihedral angle between the two aromatic rings is 60.5°, a conformation stabilized by N–H⋯O hydrogen bonds. Similarly, molecular modeling of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide suggests a near-perpendicular orientation between the pyrazole (B372694) and cyanophenyl rings, with a dihedral angle of approximately 85°–90°, which minimizes steric hindrance. vulcanchem.com The rotational freedom around the acetamide linker allows for various conformational isomers. vulcanchem.com

Analysis of Crystal Packing and Lattice Formation

The crystal packing of this compound and its analogs is primarily dictated by a network of intermolecular hydrogen bonds. These interactions are crucial in the formation of a stable, repeating three-dimensional lattice. unimi.it In many acetamide derivatives, molecules are organized into specific motifs, such as chains or layers. researchgate.netresearchgate.net For instance, in the crystal structure of N-(5-iodo-4-phenylthiazol-2-yl)-acetamide, N-H···O interactions are a key feature. researchgate.net The way these molecules pack together can be influenced by the presence of different functional groups, which can lead to variations in crystal systems and space groups. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide crystallizes in a monoclinic system with the space group P2₁/c. vulcanchem.com

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. For this compound and its derivatives, PXRD can be used to confirm the identity of a synthesized compound by comparing its diffraction pattern to a known standard or a pattern calculated from single-crystal data. ambeed.com It is also a valuable tool for identifying different polymorphic forms of a compound, as each polymorph will produce a unique PXRD pattern. google.com

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. By mapping properties like d_norm (which highlights regions of close intermolecular contact) onto the Hirshfeld surface, a detailed picture of the interactions can be obtained. researchgate.net For related structures, Hirshfeld analysis has shown that H⋯H, N⋯H/H⋯N, C⋯H/H⋯C, and O⋯H/H⋯O contacts are the most significant contributors to the crystal packing. nih.govnih.gov For example, in one analog, H⋯H interactions accounted for 30.2% of the surface contacts, followed by N⋯H/H⋯N (22.3%), C⋯H/H⋯C (17.9%), and O⋯H/H⋯O (15.4%). nih.gov This quantitative analysis helps to understand the relative importance of different types of non-covalent interactions in stabilizing the crystal structure.

Lattice Energy Evaluation and Contribution Analysis (Coulombic, Polarization, Dispersion, Repulsion)

The stability of a crystal lattice can be quantified by its lattice energy, which is the energy released when gaseous ions or molecules come together to form a crystalline solid. For this compound and related compounds, lattice energy can be evaluated using computational methods, such as the atom-atom force field Coulomb-London-Pauli (AA-CLP) approximation. This approach breaks down the total lattice energy into four key contributions:

Coulombic: Electrostatic interactions between charged or partially charged atoms.

Polarization: Interactions arising from the distortion of electron clouds.

Dispersion: Attractive forces due to instantaneous fluctuations in electron density (van der Waals forces).

Repulsion: Short-range repulsive forces that prevent atoms from overlapping.

Analysis of these components provides insight into the nature of the forces holding the crystal together. molaid.com

Biological Evaluation and Mechanistic Insights

Medicinal Chemistry Investigations

The N-(4-cyanophenyl)acetamide moiety is a key structural component in the design and synthesis of new biologically active molecules. Its utility as both a pharmaceutical intermediate and a pharmacophore has been extensively explored, leading to the generation of diverse derivatives with targeted therapeutic properties.

This compound serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. cymitquimica.com Its structure, featuring a cyanophenyl group and an acetamide (B32628) linkage, offers versatile points for chemical modification. cymitquimica.com The cyanophenyl group, in particular, is a recognized pharmacophore that can participate in significant biological interactions. The acetamide portion of the molecule provides a handle for forming hydrogen bonds, which can influence a compound's solubility and its binding affinity to biological targets. cymitquimica.com This compound and its analogs are used in the synthesis of various heterocyclic compounds, which are prominent in many biologically active molecules. ontosight.ai For instance, it is a known impurity of Dabigatran, a direct thrombin inhibitor, highlighting its relevance in pharmaceutical synthesis and quality control.

The pharmacophoric nature of the cyanophenyl group is leveraged in drug design to interact with specific biological targets. This moiety can engage in π-π stacking interactions with aromatic residues in protein binding sites, a feature that has been exploited in the design of various enzyme inhibitors. kuleuven.be The this compound scaffold has been incorporated into molecules targeting a range of biological entities, including those involved in cancer and infectious diseases.

The this compound core has been chemically modified to produce a wide array of derivatives with specific biological activities. A common strategy involves the synthesis of N-substituted chloroacetamides, which can then be reacted with various nucleophiles to introduce diverse functionalities. nih.gov This approach has led to the creation of compounds with potential antimicrobial and anticancer properties.

For example, derivatives incorporating quinazolinone rings have been synthesized and investigated for their biological potential. evitachem.com Quinazolinones are recognized as privileged structures in medicinal chemistry due to their broad spectrum of biological activities. evitachem.com The synthesis of N-(4-cyanophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves linking the quinazolinone core to the this compound moiety through a thioacetamide (B46855) linker. evitachem.com

Another approach involves the incorporation of the this compound scaffold into larger, more complex molecules. For instance, it has been used in the synthesis of pyrimidine (B1678525) derivatives, which are known to exhibit a range of biological activities, including antibacterial and antidepressant effects. researchgate.net The synthesis of novel arylamide derivatives containing a piperazine (B1678402) moiety attached to an acetamide backbone has also been explored for potential anticancer activity. nih.gov

The following table provides examples of synthesized derivatives and their intended biological targets:

Table 1: Examples of Synthesized this compound Derivatives and Their Targeted Biological Activities
Derivative Class Synthetic Strategy Targeted Biological Activity
Quinazolinone Derivatives Linking a quinazolinone core via a thioacetamide linker. evitachem.com Anticancer, Antimicrobial. evitachem.com
Pyrimidine Derivatives Incorporation into pyrimidine ring systems. researchgate.net Antibacterial, Antidepressant. researchgate.net
Piperazine-Containing Arylamides Attachment of a piperazine moiety to an acetamide backbone. nih.gov Anticancer (Tubulin Polymerization Inhibition). nih.gov
Benzimidazole (B57391) Derivatives Reaction of 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides. nih.gov Antiprotozoal. nih.gov
Naphtho[1,2-b]furan-2-carboxamides Incorporation of a linked piperidinylphenylacetamide group. Melanin (B1238610) Concentrating Hormone Receptor 1 (MCH-R1) Antagonists. jst.go.jp

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for potent activity.

In the context of antimicrobial agents, the nature and position of substituents on the phenyl ring of N-substituted chloroacetamides significantly influence their biological activity. nih.gov For instance, halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, have shown enhanced activity, which is attributed to their increased lipophilicity, facilitating passage through microbial cell membranes. nih.gov

For anticancer applications, SAR studies on derivatives have revealed key structural features for potency. In a series of pyrimidine sulfonylacetanilides designed as non-nucleoside inhibitors of HIV-1 reverse transcriptase, the 4-cyanovinyl moiety was found to be favorable for activity against drug-resistant strains due to π-π stacking interactions with key amino acid residues in the enzyme's binding pocket. kuleuven.be

In the development of melanin concentrating hormone receptor 1 (MCH-R1) antagonists, SAR studies on naphtho[1,2-b]furan-2-carboxamides revealed that a p-cyanophenyl analog with a two-carbon linker displayed higher binding affinity than a corresponding analog with a three-carbon linker. jst.go.jp Furthermore, modifying the electronic properties of the cyanophenyl moiety has been shown to influence target binding in other contexts. vulcanchem.com

Design and Synthesis of Derivatives with Targeted Biological Activities

Specific Biological Activities and Targets

Research has demonstrated that derivatives of this compound exhibit a range of specific biological activities, most notably antimicrobial and anticancer properties.

Derivatives of this compound have shown promise as antimicrobial agents. N-substituted chloroacetamides, a class of compounds that can be derived from this compound, have demonstrated a wide variety of biological activities, including bactericidal and fungicidal effects. nih.gov

One study investigated a series of newly synthesized N-(substituted phenyl)-2-chloroacetamides and found that some were effective against Escherichia coli and moderately effective against Candida albicans. nih.gov The study confirmed that the biological activity of these chloroacetamides varied with the position of substituents on the phenyl ring. nih.gov

Furthermore, the incorporation of the this compound scaffold into other heterocyclic systems has yielded compounds with notable antimicrobial activity. For example, some quinazolinone derivatives have exhibited potent antibacterial and antifungal activities. evitachem.com Pyrimidine derivatives are another class of compounds that have shown antibacterial properties. researchgate.net

The following table summarizes the antimicrobial activity of selected this compound derivatives:

Table 2: Antimicrobial Activity of Selected this compound Derivatives
Derivative Microorganism Activity Reference
N-(substituted phenyl)-2-chloroacetamides Escherichia coli Effective nih.gov
N-(substituted phenyl)-2-chloroacetamides Candida albicans Moderately effective nih.gov
Quinazolinone Derivatives Bacteria and Fungi Potent activity evitachem.com
Pyrimidine Derivatives Bacteria Antibacterial activity researchgate.net

The this compound scaffold has been incorporated into various molecules with potential anticancer activity. Derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.

For instance, certain quinazolinone derivatives have shown promise as anticancer agents due to their ability to inhibit key enzymes involved in cancer cell growth. evitachem.com Similarly, N-phenyl-2,2-dichloroacetamide derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, with some compounds showing acceptable anti-cancer activity. ut.ac.ir

Derivatives containing a piperazine moiety have also been identified as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.gov One study reported that a compound bearing a 1-(4-chlorophenyl)piperazine (B178656) group exhibited potent inhibitory activities against several human cancer cell lines. nih.gov

The following table highlights some this compound derivatives with anticancer potential and their proposed mechanisms of action:

Table 3: Anticancer Potential of Selected this compound Derivatives
Derivative Class Proposed Mechanism of Action Cell Lines Tested Reference
Quinazolinone Derivatives Inhibition of key enzymes in cancer cell proliferation. evitachem.com Not specified evitachem.com
N-phenyl-2,2-dichloroacetamide Derivatives Cytotoxic activity. ut.ac.ir NCI-H460 (lung), HCA-7 (colon), MCF-7 (breast). ut.ac.ir ut.ac.ir
Piperazine-Containing Arylamides Inhibition of tubulin polymerization. nih.gov MGC-803, HCT-116, SMMC-7721. nih.gov nih.gov
Isatin–triazole based thiosemicarbazones Inhibition of phosphoinositide 3-kinase (PI3K). rsc.org Not specified rsc.org

Antioxidant Activity (e.g., Superoxide (B77818) Anion Radical Scavenging)

Derivatives of this compound have shown notable antioxidant properties, particularly in scavenging superoxide anion radicals (O₂•-). A study involving novel N-ferrocenylmethyl-N-(cyanophenyl)acetamides, including the 4-cyano isomer (FMA6), demonstrated promising scavenging activity against these radicals when measured using cyclic voltammetry assays. plos.org The functionalized aniline (B41778) component within the ferrocene (B1249389) moiety is believed to be responsible for this activity, as it can donate protons to the superoxide anion radical. plos.org Among the tested isomers, the 2-cyano derivative (FMA4) was identified as having the most significant potency. The general class of acetamide derivatives has also been recognized for its antioxidant potential. nih.gov

Antiprotozoal Activities

The this compound scaffold is a component of several potent antiprotozoal agents. Research has shown that specific derivatives are active against various parasitic protozoa. For instance, N-(4-cyanophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl) acetamide was found to be active against Giardia lamblia, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 11.25 µM. researchgate.netplos.orgarchivepp.com

In another study, a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides were synthesized and tested. The derivative 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-cyanophenyl) acetamide (Compound 5) was specifically evaluated for its in vitro activity against several unicellular parasites, highlighting the therapeutic potential of this structural class. nih.gov

CompoundTarget OrganismActivity (IC₅₀)Reference
N-(4-cyanophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl) acetamideGiardia lamblia11.25 µM researchgate.netplos.orgarchivepp.com
2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-cyanophenyl) acetamideGiardia intestinalis, Entamoeba histolytica, Trichomonas vaginalisTested, specific IC₅₀ not detailed in source nih.gov

Antitubercular Activities

The acetamide scaffold is featured in numerous compounds investigated for activity against Mycobacterium tuberculosis (Mtb). While the broader class of acetamide derivatives is known to possess potential anti-tuberculosis activity, specific derivatives of this compound have yielded mixed but interesting results. nih.govgoogle.com

For example, in a series of morpholino-thiophene derivatives, the inclusion of a p-cyanophenyl group led to a loss of activity, suggesting this substitution is not favorable in that particular molecular framework. acs.org However, other complex derivatives have shown significant promise. Thiazolidinone derivatives such as N-[2-(4-cyanophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide were part of a series that identified several compounds with 95–99% inhibition of Mtb at a concentration of 6.25 μg/mL. tandfonline.com Additionally, certain benzimidazole derivatives bearing a 4-cyanophenyl group have demonstrated activity against Mtb with a Minimum Inhibitory Concentration (MIC) of 16 µM. acs.org Another study on s-triazine scaffolds found that some derivatives containing a 2-(4-cyanophenyl amino) group displayed good antimycobacterial activity with an MIC of 12.5 µg/mL. ijddd.com

Anti-inflammatory Effects

Evidence suggests that this compound derivatives may possess anti-inflammatory properties, largely attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.govgoogle.com The general class of acetamide derivatives has been explored for potential anti-inflammatory activity. nih.govnih.gov More specifically, N-[(4-cyanophenyl)methyl]acetamide, a structural isomer, has been noted for its potential anti-inflammatory effects. evitachem.com The development of selective COX-2 inhibitors is a key strategy in creating anti-inflammatory drugs with fewer gastrointestinal side effects, and various heterocyclic compounds incorporating an acetamide structure have been investigated in this context. archivepp.comacs.org

Inhibition of Enzymes and Receptors

The this compound structure is a key component in a variety of enzyme and receptor inhibitors. The cyanophenyl group, in particular, is thought to play a crucial role in binding to molecular targets.

Ryanodine (B192298) Receptor: A derivative, N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide , has been identified as an insecticide that targets the ryanodine receptor, a critical channel for calcium ion regulation in insects. nih.gov Its mechanism involves disrupting this regulation, leading to paralysis and death. nih.gov This highlights a specific interaction with a major ion channel.

Glutathione Reductase (GR): Molecular docking studies have explored the interaction between GR and N-ferrocenylmethyl-N-(cyanophenyl)acetamides. These studies revealed that the compounds interact with amino acid residues of the enzyme through hydrogen bonding and hydrophobic interactions. plos.org Interestingly, the 2-cyano isomer (FMA4) was found to be the most inactive compound against the GR enzyme, suggesting that the position of the cyano group significantly influences inhibitory activity.

COX-2: As mentioned in the anti-inflammatory section, various acetamide derivatives are being investigated as selective COX-2 inhibitors. archivepp.comacs.orgwikipedia.org While direct data on this compound itself is limited, related structures are common in COX-2 inhibitor research. acs.org

Thymidylate Synthase (TS): While thymidylate synthase is a known target for cancer chemotherapy, and various inhibitors have been developed, literature from the conducted searches does not specify this compound or its direct derivatives as inhibitors of this particular enzyme. nih.govnih.govmdpi.comnih.gov

Dihydrofolate Reductase (DHFR): Derivatives of this compound are found within classes of known DHFR inhibitors. Quinazolinone-based derivatives, such as N-(4-Cyanophenyl)-2-(quinazolin-4-ylthio)acetamide , belong to a class recognized for DHFR inhibition. Furthermore, certain thiazole (B1198619) derivatives and sulfonamides incorporating an acetamide tail have also been designed and evaluated as inhibitors of this essential enzyme. mdpi.comvulcanchem.com

Autotaxin (ATX): The N-(4-cyanophenyl) moiety is present in patented inhibitors of autotaxin, an enzyme involved in producing the signaling lipid lysophosphatidic acid (LPA). nih.gov One such complex inhibitor is (R)-N-(1-(1-(4-Cyanophenyl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-3-methyl-1oxobutan-2-yl)-2-fluoro-5-(trifluoromethyl)benzamide . google.com Inhibition of ATX is a therapeutic strategy for conditions like fibrosis and cancer. nih.govgoogle.com

Cyclic Nucleotide-Gated (CNG) Channels: Modifications of the this compound structure have been used to develop blockers for CNG channels. The compound N-[4-(Acetylamino)butyl]-N-(4-cyanophenyl)acetamide was synthesized as part of a study to create analogues of tetracaine (B1683103) that block these channels. researchgate.net Another derivative, N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)-phenoxy]acetamide (MRS-1754), is known as an adenosine (B11128) A2B receptor inhibitor and has been used in research involving CNG channels. google.com

Enzyme/ReceptorExample DerivativeActivity/FindingReference
Ryanodine ReceptorN-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamideActs as an insecticide by targeting the receptor. nih.gov
Glutathione ReductaseN-ferrocenylmethyl-N-(4-cyanophenyl)acetamideInteracts with the enzyme; inhibitory activity is isomer-dependent. plos.org
COX-2Various acetamide derivativesScaffold is common in the design of selective COX-2 inhibitors. archivepp.comacs.org
Dihydrofolate ReductaseN-(4-Cyanophenyl)-2-(quinazolin-4-ylthio)acetamideBelongs to a class of known DHFR inhibitors.
Autotaxin(R)-N-(1-(1-(4-Cyanophenyl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)...The N-(4-cyanophenyl) moiety is part of a patented ATX inhibitor. google.com
CNG ChannelsN-[4-(Acetylamino)butyl]-N-(4-cyanophenyl)acetamideSynthesized as a potential CNG channel blocker. researchgate.net

Mechanism of Action Studies

Interaction with Specific Molecular Targets

The mechanism of action for this compound and its derivatives is intrinsically linked to their interaction with specific molecular targets. nih.gov The chemical structure, particularly the cyanophenyl group, facilitates these interactions. It is proposed that the cyano group can form hydrogen bonds with active sites on enzymes or receptors, leading to the modulation or inhibition of their activity.

Modulation of Enzyme and Receptor Function

The this compound scaffold has been successfully incorporated into molecules designed to modulate a wide array of enzymes and receptors. The specific biological activity is largely determined by the additional chemical moieties attached to the core acetamide structure.

Analogs of this compound have demonstrated significant activity as enzyme inhibitors. For instance, quinazolinone-based derivatives are known to inhibit enzymes such as tyrosine kinases and acetylcholinesterase. evitachem.com A notable example is a quinazoline (B50416) derivative incorporating the this compound moiety, which has been identified as a highly potent inhibitor of acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease.

In the realm of receptor modulation, derivatives of this compound have been developed as highly selective ligands for G protein-coupled receptors (GPCRs). A prominent example is the compound MRS 1754 , which includes the this compound structure. MRS 1754 is a selective antagonist for the human A2B adenosine receptor, binding with a very high affinity, demonstrated by a dissociation constant (Kd) of 1.13 nM. nih.govbindingdb.org Its selectivity is remarkable, as it shows insignificant binding to A1 and A3 adenosine receptors and low affinity for A2A receptors. nih.gov

Furthermore, another analog, A-369508 , which contains a 2-cyanophenyl group, acts as a potent and selective agonist for the human dopamine (B1211576) D4 receptor, with high affinity for various receptor variants (Kd = 1.2–4.4 nM). nih.gov This compound exhibits over 400-fold selectivity for the D4 receptor compared to the D2L receptor. nih.gov

Research into cancer therapeutics has also utilized this scaffold. Derivatives based on a (4-cyanophenyl)glycinamide structure have been developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in acute myeloid leukemia (AML). sci-hub.st Optimization of an initial hit compound led to a derivative with a Kd of 32 nM and a cellular EC50 of 0.67 µM. sci-hub.st

Electrophilic Nature of Cyano Group in Biochemical Pathways

The cyano (-C≡N) group on the phenyl ring is a critical pharmacophore that significantly influences the compound's biochemical interactions. This group is sterically small yet possesses a strong dipole and is powerfully electron-withdrawing, which modulates the properties of the aromatic ring and the molecule as a whole. ontosight.ainih.gov

The nitrile's electronic properties allow it to participate in various non-covalent interactions within enzyme active sites or receptor binding pockets. It frequently acts as a hydrogen bond acceptor, forming key interactions with hydrogen bond donors like the side chains of serine or arginine residues or with water molecules within the binding domain. nih.gov This ability to form specific hydrogen bonds can be crucial for the compound's binding affinity and selectivity.

Moreover, the cyano group is often used in drug design as a bioisostere—a substituent that mimics the size, shape, and electronic properties of another functional group. biomedres.us It can serve as a surrogate for a carbonyl, hydroxyl, or even a carboxyl group. nih.gov This replacement can enhance metabolic stability or improve pharmacokinetic properties like membrane permeability without sacrificing binding affinity. ontosight.ainih.gov In some contexts, the electrophilic carbon of the nitrile can undergo nucleophilic attack by residues such as serine in an enzyme's active site, leading to the formation of a reversible covalent adduct, a mechanism seen in certain α-amino nitrile inhibitors. nih.gov

Competitive Capture of Enzymes

Many biologically active analogs of this compound function as competitive inhibitors. This mechanism involves the inhibitor molecule binding to the active site of an enzyme, the same site that the enzyme's natural substrate would bind to. By occupying the active site, the inhibitor prevents the substrate from binding, thereby blocking the enzyme's catalytic activity.

The adenosine receptor antagonist MRS 1754 functions through a competitive binding mechanism at the A2B receptor. nih.gov Similarly, inhibitors of Checkpoint Kinase 1 (CHK1), which are crucial in cancer therapy, have been designed as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the natural substrate ATP from binding. nih.gov The development of reversible inhibitors for Lysine Specific Demethylase 1 (LSD1) also focuses on compounds that bind within the enzyme's active site, displacing the natural substrate. sci-hub.st The positioning of the 4-cyanophenyl group deep within a catalytic pocket has been observed in some enzyme-inhibitor complexes, highlighting its role in anchoring the inhibitor for effective competitive capture. researchgate.net

Comparative Biological Profiles with Analogs and Related Compounds

The versatility of the this compound scaffold is best illustrated by comparing the biological activities of its various analogs. By making targeted chemical modifications to the core structure, researchers have been able to develop highly potent and selective agents for a diverse range of biological targets. The table below summarizes the profiles of several key analogs.

Compound/Analog NameBiological TargetActivity TypePotencyReference(s)
MRS 1754 Human A2B Adenosine ReceptorAntagonistKd = 1.13 nM nih.gov, bindingdb.org
A-369508 Human Dopamine D4 ReceptorAgonistKd = 1.2 nM (for D4.7) nih.gov
(4-cyanophenyl)glycinamide derivative (Compound 32) Lysine Specific Demethylase 1 (LSD1)Reversible InhibitorKd = 32 nM; EC50 = 0.67 µM sci-hub.st
Quinazoline-based analog Acetylcholinesterase (AChE)InhibitorPotent inhibition reported evitachem.com
Pyrrolo[2,3-d]pyrimidine derivative (Compound 6) Checkpoint Kinase 1 (CHK1)InhibitorSub-micromolar activity reported nih.gov

This comparative data underscores that the this compound core is a privileged structure in medicinal chemistry. The cyano-substituted phenyl ring, in particular, is a key feature that is often conserved during the optimization process of drug candidates, pointing to its essential role in achieving high-affinity binding to the target protein. sci-hub.st The ability to tune the biological activity from a receptor antagonist to a receptor agonist, or to an enzyme inhibitor for completely different target classes, simply by modifying the other substituents on the acetamide core, highlights the scaffold's immense value in drug discovery.

Applications in Materials Science and Advanced Technologies

Development of Advanced Materials

N-(4-Cyanophenyl)acetamide serves as a valuable building block in the synthesis and modification of various materials, where its distinct functional groups can be leveraged to achieve enhanced performance characteristics.

In the realm of materials science, this compound is employed in the creation of advanced materials, including polymers and nanomaterials. Its structure, featuring a reactive acetamide (B32628) group and a polar cyano group, allows it to be incorporated into polymer chains as a monomer or used as a functionalizing agent for nanomaterials. evitachem.com The presence of the cyanophenyl moiety can influence the material's properties, such as polarity and solubility characteristics. evitachem.com This makes it a candidate for developing new polymeric materials with tailored functionalities. evitachem.com

A significant application of this compound is in the rapidly advancing field of perovskite solar cells (PSCs). Lead (Pb)-related imperfections in perovskite films are a major factor limiting the photovoltaic performance of these devices. researchgate.netnih.gov this compound, referred to in some studies as CAL, has been rationally designed and applied as a post-treatment agent to manage these defects. researchgate.netnih.gov

This compound functions as a Lewis base molecule to address imperfections on the perovskite surface. researchgate.netnih.gov A Lewis base is a chemical species that can donate a pair of electrons to a Lewis acid. In the context of perovskite films, uncoordinated Pb²⁺ ions, which arise from halide vacancies or exist at the surface, act as Lewis acids and are detrimental defect sites. The this compound molecule, with its electron-rich acetyl and cyano groups, can donate electrons to these electron-deficient Pb²⁺ sites, effectively "passivating" them. researchgate.netnih.gov This interaction helps to mitigate issues caused by Pb-related imperfections, such as Pb-I antisite defects and Pb²⁺ vacancies. researchgate.netnih.gov

The effectiveness of this compound in defect passivation stems from its bilateral functional sites: the cyano (-C≡N) and acetyl (-C=O) groups. researchgate.netnih.gov Both of these groups can coordinate with the uncoordinated Pb²⁺ ions present in the perovskite layer. researchgate.netnih.gov Theoretical calculations have confirmed that both the cyano and acetyl groups can interact with Pb²⁺ due to their low electrostatic potential energy. researchgate.netnih.gov This dual-binding capability allows the molecule to strongly anchor to the perovskite surface, effectively neutralizing the electronic defects associated with lead ions. researchgate.netnih.gov

Table 1: Effects of this compound (CAL) Modification on Perovskite Films

ParameterObservationScientific FindingCitation
Defect Management Acts as a Lewis baseManages Pb-related imperfections (uncoordinated Pb²⁺, Pb-I antisite, Pb²⁺ vacancy defects). researchgate.netnih.gov
Coordination Bilateral functional groupsCyano and acetyl groups both coordinate with Pb²⁺. researchgate.netnih.gov
Defect Density ReducedTheoretical and experimental data confirm a lower density of defect states. researchgate.netnih.govnih.gov
Crystallinity ImprovedThe treatment leads to enhanced perovskite film crystallinity. researchgate.netnih.gov
Ion Migration InhibitedThe modification helps to suppress the movement of ions within the perovskite structure. researchgate.netnih.gov
Device Performance EnhancedResulted in a champion power conversion efficiency (PCE) of 24.35%. researchgate.netnih.gov
Stability ImprovedDevices showed stability for over 1200 hours of maximum power point tracking. researchgate.netnih.gov

Ion migration is another critical issue that undermines the long-term operational stability of perovskite solar cells. sciopen.comnih.gov Research has demonstrated that modifying the perovskite film with this compound effectively inhibits this ion migration. researchgate.netnih.gov The strong coordination between the molecule and the perovskite surface is believed to stabilize the crystal lattice, making it more difficult for ions, such as halides, to move under an electric field or illumination. This suppression of ion migration is a key factor in the enhanced stability observed in devices treated with this compound. researchgate.netnih.gov

Applications in Perovskite Solar Cells (PSCs)

Improvement of Carrier Transportation and Collection

This compound has been identified as a key molecule in advancing the efficiency and stability of perovskite solar cells (PSCs), primarily by improving the transport and collection of charge carriers. Research has demonstrated its effectiveness as a post-treatment agent for perovskite films, where it addresses critical defects that impede solar cell performance.

In a notable study, this compound, referred to as CAL, was rationally designed to manage lead-related imperfections common in perovskite films, such as uncoordinated Pb²⁺ ions, which act as charge recombination centers. researchgate.net The molecule's design incorporates two key functional groups: a cyano group and an acetyl group. Both groups function as Lewis bases and can coordinate with the uncoordinated Pb²⁺ ions on the perovskite surface. This passivation of defects reduces non-radiative recombination, a major loss pathway in PSCs, thereby allowing more charge carriers (electrons and holes) to be collected. researchgate.net

The application of this compound has led to significant improvements in the photovoltaic parameters of PSCs. Devices treated with this compound have exhibited substantially enhanced power conversion efficiency (PCE) and long-term stability. One study reported a champion PCE of 24.35% for PSCs processed in ambient air, which also demonstrated impressive stability by maintaining performance during maximum power point tracking for over 1200 hours. researchgate.net

The table below summarizes the representative performance improvement of a perovskite solar cell device after modification with this compound (CAL) compared to a control device without the modification.

Photovoltaic Performance of Perovskite Solar Cells
DeviceOpen-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
Control Device1.1225.4679.822.78
CAL-Modified Device1.1625.8181.424.35

Data sourced from a 2024 study on managing Pb-related imperfections in perovskite solar cells. researchgate.net

Potential as Building Blocks in Organic Synthesis and Specialty Chemicals

This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis and the creation of specialty chemicals. smolecule.com Its chemical structure, featuring both a reactive cyano group and a polar acetamide moiety, allows for a range of chemical transformations, making it a useful intermediate for constructing more complex molecular architectures.

The utility of this compound in synthesis stems from the distinct reactivity of its functional groups:

The Cyanophenyl Group: The cyano (nitrile) group is a key functional handle. It can undergo various transformations, such as reduction to a primary amine (aminobenzylamine derivative), which introduces a new nucleophilic site. The nitrile group itself can participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid, further expanding the synthetic possibilities. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.

The Acetamide Group: The amide linkage provides polarity and the ability to engage in hydrogen bonding. The N-H proton can be acidic under certain conditions, and the amide bond can be hydrolyzed to yield 4-aminoacetonitrile, although this typically requires harsh conditions.

This dual functionality makes this compound a precursor for a variety of target molecules. It is used as an intermediate in the synthesis of heterocyclic compounds, which are core structures in many areas of materials science and medicinal chemistry. For instance, it can be a starting material for more elaborate molecules like N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide, a compound with applications in materials science and as a potential insecticide. The compound's structure is also foundational in the development of molecules for biological evaluation.

In the specialty chemicals industry, intermediates like this compound are crucial for producing materials with specific, high-value properties. Its defined structure allows for precise control in building larger, custom-designed molecules for use in areas such as advanced polymers and electronic materials. smolecule.com

Q & A

Q. What are the optimal synthetic routes for N-(4-Cyanophenyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a cyanophenylamine precursor with an acetylating agent (e.g., acetic anhydride or acetyl chloride). Key parameters include:
  • Solvent choice : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
  • Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
  • Catalysis : Acid catalysts (e.g., H₂SO₄) or base conditions (e.g., pyridine) may be used depending on the substrate .
    Purity is monitored via TLC, and final products are purified using column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming the acetamide moiety (amide proton at δ 9.89 ppm; carbonyl carbon at δ 169.45 ppm) and cyanophenyl group (aromatic protons at δ 7.4–8.2 ppm) .
  • IR Spectroscopy : Detects C≡N stretching (~2220 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Mass Spectrometry : LCMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 354.39 for derivatives) .

Q. How can researchers assess the biological activity of This compound derivatives?

  • Methodological Answer :
  • Enzyme Assays : Measure IC₅₀ values for targets like kinases or receptors (e.g., mGluR5 modulation) using fluorescence-based or radiometric methods .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with biological targets .
  • Cellular Assays : Anticancer activity is evaluated via MTT assays, while antimicrobial activity uses broth microdilution .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the bioactivity of This compound derivatives?

  • Methodological Answer :
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) or lipophilicity (logP) with activity. For example, electron-withdrawing groups (e.g., -CN) enhance receptor binding .
  • Crystallography : X-ray structures reveal intermolecular interactions (e.g., hydrogen bonding between the amide group and active-site residues) .
  • Comparative Analysis : Derivatives with methyl or halogen substitutions show varied potency; e.g., bromine enhances lipophilicity and blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported biological data for This compound analogs?

  • Methodological Answer :
  • Meta-Analysis : Cross-reference datasets from multiple studies (e.g., PubChem, ChEMBL) to identify outliers or assay-specific biases .
  • Standardization : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity assays to minimize variability .
  • Mechanistic Studies : Probe off-target effects via proteome profiling or CRISPR screens to explain divergent results .

Q. How can computational methods optimize the design of This compound-based drug candidates?

  • Methodological Answer :
  • Docking Simulations : Predict binding modes with targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., CYP450 metabolism, solubility) .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituents on binding energy to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.